1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride
Description
1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is a piperazine derivative featuring two distinct functional groups: a 4-aminophenyl substituent at position 1 and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at position 4 of the piperazine ring. The Fmoc group is widely employed in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The hydrochloride salt form enhances the compound’s solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(4-aminophenyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2.ClH/c26-18-9-11-19(12-10-18)27-13-15-28(16-14-27)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24;/h1-12,24H,13-17,26H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTSQHNDKZTRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Piperazine Intermediate Formation
The synthesis begins with constructing the 1-(4-aminophenyl)piperazine backbone. As demonstrated in CN101824009A , nitro-to-amine reduction and demethylation are pivotal steps:
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N-alkylation : Reacting N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in dimethylformamide (DMF) at 100°C for 24 hours yields 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with 87% yield.
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Demethylation : Treating the methoxy intermediate with HBr in tetrahydrofuran (THF) removes the methyl group, forming 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine (55% yield).
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Nitro Reduction : Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, yielding 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.
Optimization Insight :
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Solvent choice (DMF vs. toluene) impacts reaction rates and yields. DMF facilitates higher yields (87–88.5%) compared to toluene due to better solubility of intermediates.
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Temperature control during demethylation prevents side reactions, such as over-oxidation.
Fmoc Protection of Piperazine
Carbamate Formation via Active Carbonate
The Fmoc group is introduced using N-Fmoc-O-succinimide carbonate (Fmoc-OSu) or chloroformate derivatives. US5516891A details a scalable method:
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Reaction Setup : 1-(4-aminophenyl)piperazine is dissolved in DMF or dichloromethane (DCM).
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Coupling : Fmoc-Cl (2.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (3.0 equiv) to neutralize HCl.
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Workup : Precipitation in ice-cold diethyl ether yields the Fmoc-protected intermediate, which is converted to the hydrochloride salt using HCl gas (85–90% purity).
Critical Parameters :
Solid-Phase Synthesis Adaptation
For peptide applications, the compound is often synthesized on resin. RSC Supplementary Data outlines:
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Resin Loading : Wang or Rink amide resin is functionalized with Fmoc-piperazine derivatives using HATU/HOAt activation.
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Deprotection : 20% piperidine in DMF removes Fmoc groups post-coupling, with <5% diketopiperazine (DKP) byproduct formation when using DBU additives.
Hydrochloride Salt Formation
Acid-Mediated Precipitation
The final step involves treating the Fmoc-piperazine free base with HCl:
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HCl Gas Bubbling : Saturating a DCM solution of the free base with HCl gas induces precipitation.
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Recrystallization : The crude product is recrystallized from ethanol/water (1:1) to achieve >99% purity (HPLC).
Yield Data :
| Step | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Fmoc Protection | DMF/TEA | 88.5 | 98.5 |
| Hydrochloride Formation | Ethanol/H2O | 94.6 | 99.1 |
Comparative Analysis of Methodologies
Solution-Phase vs. Solid-Phase Synthesis
Solvent Impact on Fmoc Stability
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DMF : Accelerates Fmoc cleavage at >25°C, necessitating strict temperature control.
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NMP : Reduces side reactions (e.g., 1,4-bis-Fmoc-piperazine formation) by enhancing solubility of intermediates.
Industrial-Scale Considerations
Cost-Efficiency Metrics
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Raw Material Cost : ~$120/kg for Fmoc-Cl vs. ~$90/kg for Fmoc-OSu.
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Catalyst Use : HATU (0.2 equiv) reduces coupling times by 40% compared to DIC/HOBt.
Emerging Innovations
Continuous Flow Synthesis
Recent patents (e.g., WO2015107057A1 ) describe microreactor systems for:
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Free amine forms of the compound.
Scientific Research Applications
1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride involves its ability to interact with various molecular targets. The piperazine ring can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and enzyme functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperazine Derivatives
Key Observations:
Aminophenyl vs. Halogenated Substituents: The 4-aminophenyl group provides a primary amine for conjugation, unlike chlorophenyl or methoxyphenyl groups, which are electron-withdrawing or donating, respectively. This difference influences reactivity and biological targeting .
Salt Forms : Hydrochloride salts (e.g., target compound vs. 1-(4-Methoxyphenyl)piperazine HCl) enhance aqueous solubility compared to free bases, critical for drug formulation .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 1-(4-Amino-phenyl)-4-Fmoc-piperazine HCl | 1-Fmoc-2-Methyl-piperazine HCl | 1-(4-Methoxyphenyl)piperazine HCl |
|---|---|---|---|
| Water Solubility | Moderate (HCl salt) | Low (hydrophobic Fmoc) | High (HCl salt) |
| Stability | Discontinued (stability issues?) | Commercially available | Stable under refrigeration |
| Melting Point | Not reported | Not reported | >250°C (decomposes) |
| Bioactivity | Research-only | Peptide synthesis | Neurotransmitter modulation |
Key Observations:
- The target compound’s discontinued status contrasts with stable analogs like 1-(4-Methoxyphenyl)piperazine HCl, suggesting possible instability under storage or synthesis conditions .
- The Fmoc group reduces water solubility compared to simpler hydrochloride salts, necessitating organic solvents for handling .
Biological Activity
1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological effects, including neuroactivity, anticancer properties, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be denoted as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 335.81 g/mol
The presence of the Fmoc (fluorenylmethyloxycarbonyl) group is significant as it serves as a protecting group in peptide synthesis, influencing the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activities of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride can be categorized into several key areas:
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Anticancer Activity
- Mechanism of Action : Research indicates that piperazine derivatives can induce cell death through various mechanisms such as apoptosis and necroptosis. The compound has shown promise in targeting specific pathways involved in cancer cell proliferation.
- Case Study : A study on related piperazine compounds demonstrated their ability to inhibit cell growth in K562 leukemic cells, with IC values indicating significant cytotoxicity at specific concentrations .
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Neuroprotective Effects
- Targeting Neurotransmitter Receptors : Piperazine compounds have been noted for their interaction with aminergic receptors, which are crucial for neurotransmission. Specifically, 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride may exhibit affinity for dopamine receptors, potentially offering therapeutic benefits in neurodegenerative diseases.
- Research Findings : In vitro studies have shown that piperazine derivatives can protect neurons from oxidative stress and apoptosis, suggesting a neuroprotective role .
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Antimicrobial Properties
- Broad Spectrum Activity : The compound's structure allows it to interact with bacterial membranes, potentially leading to bactericidal effects. Preliminary studies suggest activity against various strains of bacteria.
- Data Table : Below is a summary of antimicrobial activity against selected bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The following factors influence the activity of 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride:
- Substituent Effects : The presence of the amino group on the phenyl ring enhances interactions with biological targets.
- Fmoc Group Influence : The bulky Fmoc group may affect the compound's ability to penetrate cellular membranes but is essential for its role in peptide synthesis.
Q & A
Q. What are the key steps in synthesizing 1-(4-Amino-phenyl)-4-Fmoc-piperazine hydrochloride, and how is the product characterized?
- Methodological Answer : The synthesis typically involves sequential protection and coupling reactions. First, the primary amine on the 4-aminophenyl group is protected (e.g., via acetylation or Boc protection) to prevent side reactions. The Fmoc group is then introduced to the piperazine nitrogen using Fmoc-Cl (9-fluorenylmethyl chloroformate) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) . Final purification is achieved via column chromatography or recrystallization. Characterization relies on 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, Fmoc methylene protons at δ 4.2–4.4 ppm) and HPLC-MS to verify purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~460) .
Q. What is the role of the Fmoc group in this compound, and how does it influence stability during synthesis?
- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the secondary amine on the piperazine ring. It prevents unwanted nucleophilic reactions during coupling steps while remaining labile under mild basic conditions (e.g., 20% piperidine in DMF), enabling selective deprotection without disrupting the 4-aminophenyl group. Stability during synthesis is maintained by avoiding prolonged exposure to strong acids or bases, which could cleave the Fmoc group prematurely .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies aromatic protons (4-aminophenyl group) and Fmoc-related peaks (e.g., fluorenyl protons at δ 7.3–7.8 ppm). 13C NMR confirms carbonyl groups (Fmoc carbamate at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C29H29ClN4O2), while LC-MS monitors purity during synthesis .
- FT-IR : Confirms carbamate (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bends (690–900 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the Fmoc group to the piperazine ring?
- Methodological Answer : Yield optimization requires balancing stoichiometry and reaction kinetics. A 1.2:1 molar ratio of Fmoc-Cl to piperazine derivative minimizes side products. Microwave-assisted synthesis (e.g., 50°C for 30 minutes) enhances reaction efficiency compared to traditional reflux methods. Solvent choice is critical: DCM provides better solubility for hydrophobic intermediates, while THF improves mixing for polar reactants. Post-reaction, quenching with ice-cold water and extraction with ethyl acetate improve recovery .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting or MS adducts) be investigated?
- Methodological Answer :
- NMR Anomalies : Unexpected splitting may arise from rotamers due to restricted rotation around the Fmoc-piperazine bond. Variable-temperature NMR (e.g., 25–60°C) can resolve dynamic effects .
- MS Adducts : Sodium or potassium adducts ([M+Na]+/[M+K]+) are common. Use ammonium formate in the mobile phase to suppress adduct formation during LC-MS. For persistent impurities, preparative HPLC isolates the target compound for reanalysis .
Q. What degradation pathways are observed under varying pH and temperature conditions, and how are they monitored?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the Fmoc group occurs, releasing CO2 and fluorenylmethyl alcohol.
- Alkaline Conditions (pH > 9) : The 4-aminophenyl group may oxidize, forming quinone-like byproducts.
- Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation. Mass spectrometry identifies degradation products (e.g., m/z 223 for cleaved Fmoc fragments) .
Q. What challenges arise during scale-up from milligram to gram-scale synthesis, and how are they addressed?
- Methodological Answer :
- Exothermic Reactions : Fmoc-Cl addition at scale can generate heat, leading to side reactions. Use jacketed reactors with controlled cooling (0–5°C).
- Purification : Column chromatography becomes inefficient; switch to fractional crystallization using ethanol/water mixtures.
- Consistency : Implement in-process controls (e.g., inline FT-IR) to monitor reaction progression and ensure batch-to-batch reproducibility .
Q. How can computational methods (e.g., DFT) elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the piperazine nitrogen, predicting sites for electrophilic attack. Solvent effects (e.g., DCM vs. DMF) are simulated using the Polarizable Continuum Model (PCM). Transition-state analysis identifies energy barriers for Fmoc deprotection, guiding experimental condition selection .
Data Contradiction Analysis
Q. How do researchers reconcile discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences, serum concentration). Standardize assays using positive controls (e.g., known kinase inhibitors for enzymatic studies) and validate results across multiple labs. Meta-analysis of dose-response curves (e.g., IC50 values) and statistical tools (e.g., Grubbs’ test) identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
